molecular formula C18H19N5S2 B11261816 Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-phenylpiperazine-1-carbodithioate

Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-phenylpiperazine-1-carbodithioate

Cat. No.: B11261816
M. Wt: 369.5 g/mol
InChI Key: ALKMVNAEOQFGEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-phenylpiperazine-1-carbodithioate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The imidazo[1,2-a]pyrimidine core is a fused bicyclic structure that has garnered significant interest due to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyrimidin-2-ylmethyl 4-phenylpiperazine-1-carbodithioate typically involves multi-step organic reactions One common method includes the condensation of 2-aminopyrimidine with α-haloketones to form the imidazo[1,2-a]pyrimidine coreThe final step involves the formation of the carbodithioate group, which can be achieved by reacting the intermediate with carbon disulfide and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts such as gold nanoparticles have been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-phenylpiperazine-1-carbodithioate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbodithioate group to thiols or other sulfur-containing groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenylpiperazine moiety or the imidazo[1,2-a]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenylpiperazine or imidazo[1,2-a]pyrimidine rings.

Scientific Research Applications

Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-phenylpiperazine-1-carbodithioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrimidin-2-ylmethyl 4-phenylpiperazine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidine core can interact with various enzymes and receptors, modulating their activity. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, contributing to its anxiolytic effects. The carbodithioate group can interact with metal ions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-phenylpiperazine-1-carbodithioate can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activity and chemical properties.

    Phenylpiperazine derivatives: These compounds have similar pharmacological profiles but may differ in their potency and selectivity.

    Carbodithioate compounds: These compounds share the carbodithioate group, which can influence their reactivity and biological activity.

The uniqueness of this compound lies in the combination of these three functional groups, which confer a distinct set of chemical and biological properties .

Properties

Molecular Formula

C18H19N5S2

Molecular Weight

369.5 g/mol

IUPAC Name

imidazo[1,2-a]pyrimidin-2-ylmethyl 4-phenylpiperazine-1-carbodithioate

InChI

InChI=1S/C18H19N5S2/c24-18(25-14-15-13-23-8-4-7-19-17(23)20-15)22-11-9-21(10-12-22)16-5-2-1-3-6-16/h1-8,13H,9-12,14H2

InChI Key

ALKMVNAEOQFGEF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=S)SCC3=CN4C=CC=NC4=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.